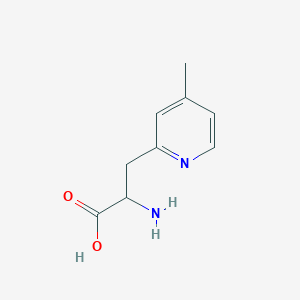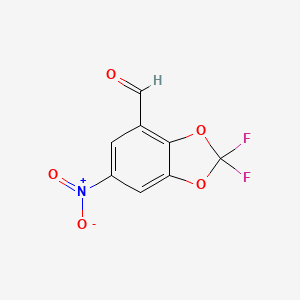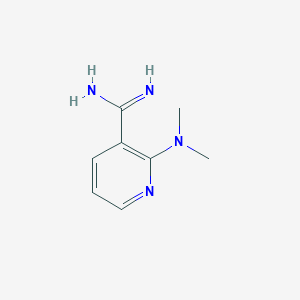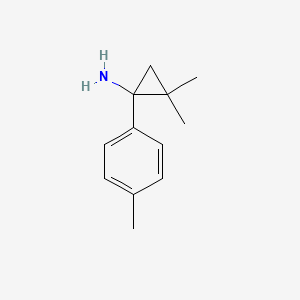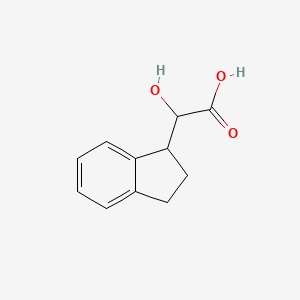
2-(2,3-dihydro-1H-inden-1-yl)-2-hydroxyacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,3-dihydro-1H-inden-1-yl)-2-hydroxyacetic acid is an organic compound that features a central indene ring structure with a hydrogenated double bond (dihydro) at positions 2 and 3. An acetic acid group (CH3COOH) is attached at the second position of the indene ring.
Preparation Methods
The synthesis of 2-(2,3-dihydro-1H-inden-1-yl)-2-hydroxyacetic acid can be achieved through several methods:
Reduction of Ephedrine: This method involves the reduction of ephedrine using sodium borohydride.
Catalytic Hydrogenation: Ephedrine can also be hydrogenated catalytically to produce the compound.
Resolution of Racemic Ephedrine: Using a chiral resolving agent, racemic ephedrine can be resolved to obtain the desired compound.
Chemical Reactions Analysis
2-(2,3-dihydro-1H-inden-1-yl)-2-hydroxyacetic acid undergoes various chemical reactions:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with others.
Common Reagents and Conditions: Typical reagents include sodium borohydride for reduction and various oxidizing agents for oxidation.
Scientific Research Applications
2-(2,3-dihydro-1H-inden-1-yl)-2-hydroxyacetic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various bioactive compounds.
Biology: The compound has shown anti-inflammatory, analgesic, and antioxidant properties, making it useful in biological studies.
Medicine: It has therapeutic potential in treating diseases such as rheumatoid arthritis, osteoarthritis, and Alzheimer’s disease.
Industry: The compound is used in the development of pharmaceuticals and other industrial applications.
Mechanism of Action
The mechanism by which 2-(2,3-dihydro-1H-inden-1-yl)-2-hydroxyacetic acid exerts its effects involves its interaction with molecular targets and pathways. It is known to modulate inflammatory pathways, reduce oxidative stress, and provide analgesic effects. The exact molecular targets and pathways are still under investigation, but it is believed to interact with various receptors and enzymes involved in these processes.
Comparison with Similar Compounds
2-(2,3-dihydro-1H-inden-1-yl)-2-hydroxyacetic acid can be compared with other similar compounds such as:
2,3-Dihydro-1H-indene-1-methanamine: This compound is used as an intermediate in the synthesis of bioactive compounds and has hallucinogenic properties.
2,3-Dihydro-1H-inden-1-one: Known for its antibacterial and antifungal properties, this compound is used in various pharmacological applications.
2,3-Dihydro-1H-indene: This compound is used in scientific research and industrial applications.
The uniqueness of this compound lies in its specific structure and the range of biological activities it exhibits, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C11H12O3 |
|---|---|
Molecular Weight |
192.21 g/mol |
IUPAC Name |
2-(2,3-dihydro-1H-inden-1-yl)-2-hydroxyacetic acid |
InChI |
InChI=1S/C11H12O3/c12-10(11(13)14)9-6-5-7-3-1-2-4-8(7)9/h1-4,9-10,12H,5-6H2,(H,13,14) |
InChI Key |
BHBSQEIJLWQCPF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC=CC=C2C1C(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



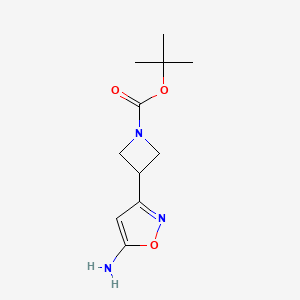
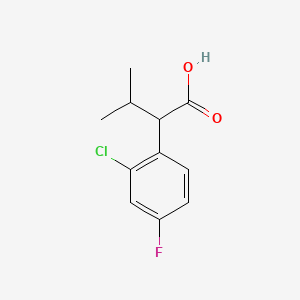

![4-[2-(1-Piperazinyl)ethyl]phenol](/img/structure/B15323139.png)
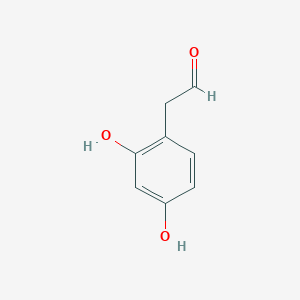
![{4,4-Difluorospiro[2.2]pentan-1-yl}methanesulfonylchloride](/img/structure/B15323155.png)
